molecular formula C19H21N3O B2770381 N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-phenylbutanamide CAS No. 868971-16-8

N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-phenylbutanamide

Cat. No.: B2770381
CAS No.: 868971-16-8
M. Wt: 307.397
InChI Key: XCMNBKUSGAUVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-phenylbutanamide is a synthetic organic compound featuring a methyl-substituted imidazo[1,2-a]pyridine core linked via a methylene group to a 4-phenylbutanamide side chain. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purine bases, enabling interactions with biological targets such as kinases and GPCRs . The 8-methyl substituent on the imidazo ring likely enhances metabolic stability by reducing susceptibility to oxidative degradation. The 4-phenylbutanamide moiety introduces a lipophilic chain, which may influence membrane permeability and target binding kinetics.

Properties

IUPAC Name

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-15-7-6-12-22-14-17(21-19(15)22)13-20-18(23)11-5-10-16-8-3-2-4-9-16/h2-4,6-9,12,14H,5,10-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMNBKUSGAUVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-phenylbutanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Effects at Position 8

  • N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide () : The 8-bromo substituent introduces electronegativity and polarizability, which may improve halogen bonding with target proteins. However, bromine’s larger atomic radius could lead to steric clashes in binding pockets .
  • N-(2-formylphenyl)imidazo[1,2-a]pyridine-8-carboxamide () : The 8-carboxamide group increases hydrophilicity, contrasting with the target compound’s lipophilic butanamide chain. This difference may affect solubility and bioavailability .

Substituent Position and Aromatic Modifications

  • Compound 13A () : Features a 6-methyl and 4-fluorophenyl substitution on the imidazo ring. Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets, while the methyl group at position 6 (vs. 8 in the target) alters steric interactions .

Functional Group Variations

Amide vs. Amine Linkages

  • Target Compound : The 4-phenylbutanamide group provides a flexible, four-carbon chain terminating in a phenyl ring. This design balances lipophilicity and conformational flexibility, favoring membrane penetration.
  • Compound 13A () : Uses a benzylamine linkage (N–CH₂–Ph), which lacks the hydrogen-bonding capability of the amide carbonyl. This may reduce target affinity but improve metabolic resistance .

Chain Length and Aromaticity

  • N-(2-formylphenyl)imidazo...carboxamide () : A short carboxamide chain with a formyl group on the phenyl ring increases polarity, likely reducing blood-brain barrier penetration compared to the target’s phenylbutanamide .

Physicochemical Properties (Inferred)

Property Target Compound N-(8-Bromoimidazo...)benzamide Compound 13A
LogP (Estimated) ~3.5 (high lipophilicity) ~2.8 (moderate polarity) ~2.9
Molecular Weight ~363.4 g/mol ~456.3 g/mol ~349.4 g/mol
Hydrogen Bond Acceptors 3 (amide, imidazo N) 4 (amide, Br, imidazo N) 2 (amine, imidazo N)

Biological Activity

N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-phenylbutanamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of an imidazo[1,2-a]pyridine moiety. The trifluoromethyl group enhances its lipophilicity and metabolic stability, which are advantageous for drug development. Its IUPAC name is N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-(trifluoromethyl)benzamide.

The primary mechanism of action for this compound involves the inhibition of specific kinases that play crucial roles in cell proliferation and survival. Compounds with similar structures have been shown to modulate the activity of mitotic kinesins, leading to the inhibition of cancer cell proliferation and triggering apoptotic pathways. This compound may exhibit selective inhibition against Bruton's tyrosine kinase (BTK), which is significant in B cell malignancies and autoimmune disorders .

Anti-Cancer Properties

Research indicates that this compound possesses notable anti-cancer properties. Its ability to inhibit specific kinases makes it a candidate for treating various cancers characterized by aberrant cell division. For instance, studies have shown that similar compounds can effectively target kinases involved in tumor growth and survival .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, treatment with this compound resulted in significant growth inhibition and apoptosis in breast and cervical cancer cell lines . The compound's efficacy was linked to its interaction with key regulatory proteins involved in cell cycle progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents can significantly influence biological activity and therapeutic potential. The following table summarizes some related compounds and their activities:

Compound NameStructure FeaturesBiological Activity
4-(Trifluoromethyl)benzamideContains trifluoromethyl groupAnti-cancer activity
N-(6-Methoxybenzo[d]thiazol-2-yl)benzamideBenzamide derivativeAntimicrobial properties
8-Methoxyimidazo[1,2-a]pyridineImidazopyridine scaffoldAnticancer properties

Research Findings

Several studies have focused on the biological activity of this compound:

  • Kinase Inhibition : Research indicates that this compound exhibits potent inhibitory activity against BTK with IC50 values comparable to established inhibitors like ibrutinib . This suggests its potential as a second-generation BTK inhibitor.
  • Apoptotic Induction : In vitro assays revealed that treatment with this compound led to G1 phase arrest in TMD8 B cell lymphoma cells, accompanied by decreased levels of retinoblastoma protein (Rb) and cyclin D1 . Furthermore, apoptosis was confirmed through PARP and caspase 3 cleavage assays.
  • Fluorescent Probes : Investigations into its use as a fluorescent probe for detecting metal ions have also been conducted, indicating its versatility beyond anti-cancer applications .

Q & A

Q. What are the established synthetic routes for N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-phenylbutanamide, and what key reagents are involved?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the imidazo[1,2-a]pyridine core. Key steps include:

Condensation : Reaction of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation or reflux conditions (e.g., toluene, 80–100°C) to form the imidazo[1,2-a]pyridine scaffold .

Functionalization : Introduction of the methyl group at the 8-position via alkylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

Amide Coupling : Reaction of the methylimidazopyridine intermediate with 4-phenylbutanoyl chloride using coupling agents like HATU or DCC in dichloromethane (DCM) .
Purification is achieved via column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/water) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regiochemistry of the imidazo[1,2-a]pyridine core and substituent positions (e.g., methyl group at C8, phenylbutanamide linkage) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., C₂₃H₂₄N₄O) and isotopic pattern .
  • FT-IR : Identify amide C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • X-ray Crystallography (if crystalline) : Resolve 3D conformation using SHELX programs (e.g., SHELXL for refinement) .

Q. What biological targets or pathways are associated with this compound?

  • Methodological Answer : Imidazo[1,2-a]pyridines are known to interact with:
  • Kinases : Inhibition of tyrosine kinases (e.g., Bcr-Abl, EGFR) via competitive binding to ATP pockets. Activity is assessed via kinase inhibition assays (IC₅₀ values) .
  • Enzymes : Modulation of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrate assays .
  • Antimicrobial Targets : Gram-positive bacterial growth inhibition (MIC assays) via disruption of cell wall synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amide coupling to enhance solubility and reduce side reactions .
  • Catalyst Screening : Test Pd/C or CuI for Ullmann-type coupling in heterocycle formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve regioselectivity .
  • Byproduct Mitigation : Add molecular sieves to absorb water during amide formation, minimizing hydrolysis .

Q. How can discrepancies in reported biological activity data be resolved?

  • Methodological Answer :
  • Assay Standardization : Use validated cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., imatinib for Bcr-Abl) to normalize results .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for variability in in vivo vs. in vitro data .
  • Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphic effects on activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :
  • Functional Group Modifications :
Modification SiteExample ChangesImpact on Activity
PhenylbutanamideReplace phenyl with pyridylAlters lipophilicity and target binding
C8 MethylSubstitute with CF₃ or ClEnhances metabolic stability
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to kinases .
  • Pharmacophore Mapping : Identify critical H-bond acceptors/donors using Schrödinger Suite .

Q. How can computational methods predict off-target interactions or toxicity?

  • Methodological Answer :
  • QSAR Models : Train models on Tox21 datasets to predict hepatotoxicity or mutagenicity .
  • Molecular Dynamics Simulations : Simulate binding to hERG channels (using Desmond) to assess cardiac risk .
  • Bioinformatics Tools : Use SwissTargetPrediction to identify potential off-targets (e.g., GPCRs, ion channels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.